![molecular formula C15H18Cl2N4O B5665994 3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B5665994.png)
3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its diverse functional groups. It contains elements of triazole, benzamide, and chloro-substitutions which can contribute to its reactivity and interactions with biological systems.
Synthesis Analysis
Synthesis of complex molecules like this often involves multiple steps, including the formation of the triazole ring, introduction of the chloro and methyl groups, and coupling to the benzamide moiety. Techniques such as nucleophilic substitution, amide bond formation, and ring closure reactions are commonly employed (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods including NMR, IR, and mass spectrometry. X-ray crystallography can provide detailed insights into the arrangement of atoms within the molecule and its stereochemistry (Xu et al., 2006).
Chemical Reactions and Properties
The presence of multiple functional groups in this compound suggests it could participate in various chemical reactions, such as hydrolysis of the amide bond, nucleophilic attack at the triazole ring, and electrophilic substitution at the aromatic ring. Its chemical properties might be influenced by the electron-withdrawing effects of the chloro groups and the electron-donating effects of the methyl groups (Mamari & Al Lawati, 2019).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and stability of the compound can be predicted based on its molecular structure. The presence of polar groups such as the amide might enhance its solubility in polar solvents, while the aromatic rings contribute to its stability and lower solubility in non-polar solvents (Shaik et al., 2013).
Chemical Properties Analysis
The compound's chemical properties, including reactivity towards acids/bases, potential for hydrogen bonding, and susceptibility to oxidation or reduction, can be inferred from its functional groups. The amide group may engage in hydrogen bonding, affecting its chemical behavior in biological systems (Patel & Dhameliya, 2010).
properties
IUPAC Name |
3,5-dichloro-N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O/c1-9-13(16)7-12(8-14(9)17)15(22)18-5-4-6-21-11(3)19-10(2)20-21/h7-8H,4-6H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVIMKMDJESRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCCN2C(=NC(=N2)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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